molecular formula C12H12FNO B2814053 1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one CAS No. 2194024-32-1

1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one

Cat. No. B2814053
CAS RN: 2194024-32-1
M. Wt: 205.232
InChI Key: SNVCFWGQHXSOCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, often requiring specialized reagents and conditions. Researchers have explored various synthetic routes, including cyclization reactions, condensations, and functional group transformations. Notably, the one-pot fluorogenic cascade cyclization reaction has been employed to access this compound efficiently . Further studies on alternative synthetic pathways could enhance its accessibility.


Molecular Structure Analysis

The molecular structure of 1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one reveals a phenylazetidine ring fused to a propenone group. The arrangement of atoms, bond angles, and stereochemistry significantly influences its chemical behavior. Crystallographic studies have provided valuable insights into its three-dimensional arrangement .

properties

IUPAC Name

1-(3-fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-2-11(15)14-8-12(13,9-14)10-6-4-3-5-7-10/h2-7H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVCFWGQHXSOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-3-phenylazetidin-1-yl)prop-2-en-1-one

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